2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Overview
Description
The compound “2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid” is a derivative of amino acids that involves Boc (tert-butyl carbamate) protection . Boc protection plays a pivotal role in the synthesis of multifunctional targets and is often used when there is a need to protect an amino function . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The conversion of Boc-amino acids into Boc2-amino acids using Boc2O/DMAP has also been investigated .Molecular Structure Analysis
The X-ray structure of Boc2-alanine has been determined . The Boc–N bond lengths are 0.05–0.07 Å longer than in Boc-alanine and Boc-distances and bond angles deviate significantly from the normal tetrahedral values, indicating strong Boc/Boc electronic and steric interactions .Chemical Reactions Analysis
The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . The rate of the reaction can be favored by influencing the nucleophilicity of the lone pair on the nitrogen atom .Physical And Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . Amino acids represent a fraction of organic matter in marine and freshwater ecosystems .Scientific Research Applications
Synthesis of Dopaminergic Drugs
2-Amino-1,2,3,4-tetrahydronaphthalene-5,6-diol (5,6-ADTN) was synthesized from related compounds in a process involving Birch reduction, Curtius reaction, and carbamate formation. This synthesis plays a crucial role in developing dopaminergic drugs (Göksu, SeÇen, & Sütbeyaz, 2006).
Enzymatic Resolution of Cyclic α-Quaternary α-Amino Acid Enantiomers
The kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and tetrahydronaphthalene analogues using Candida antarctica lipase B showed excellent enantioselectivity. This demonstrates the enzyme's effectiveness in resolving cyclic α-quaternary α-amino esters (Li, Rantapaju, & Kanerva, 2011).
Stereoselective Preparation of Fluorinated Amino Acid Derivatives
Research on the stereoselective preparation of fluorinated amino acid derivatives, including studies of reactions with diethylamino)sulfur trifluoride (DAST), has been conducted. These compounds have potential applications in creating structurally complex and biologically active peptides (Yoshinari et al., 2011).
Ruthenium-Catalyzed Synthesis of Amino Acid Derivatives
Ruthenium-catalyzed cycloaddition was used to synthesize 5-amino-1,2,3-triazole-4-carboxylic acid, a significant molecule for peptidomimetics and biologically active compounds. This method overcomes challenges like the Dimroth rearrangement and is crucial for creating triazole-based scaffolds (Ferrini et al., 2015).
Mechanism of Action
Target of Action
Boc-protected amino acids are generally used in peptide synthesis . They protect the amino group during the synthesis process, preventing unwanted side reactions .
Mode of Action
The Boc group in 2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid serves as a protective group for the amino function . It is stable towards most nucleophiles and bases, allowing for selective reactions to occur at other sites within the molecule . The Boc group can be removed under acidic conditions, revealing the free amino group .
Biochemical Pathways
Boc-protected amino acids are often used in the synthesis of peptides . These peptides can participate in various biochemical pathways, depending on their structure and function.
Pharmacokinetics
The boc group generally improves the stability of the protected amino acid, which may influence its absorption and distribution . The metabolism and excretion would likely involve the removal of the Boc group and subsequent breakdown of the amino acid.
Result of Action
The result of the action of 2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid largely depends on the context in which it is used. In peptide synthesis, the Boc group protects the amino function, allowing for the selective reaction of other functional groups . Once the peptide chain is assembled, the Boc group can be removed to reveal the free amino group .
Action Environment
The action of 2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be influenced by various environmental factors. For instance, the stability of the Boc group is pH-dependent, being stable under basic conditions but removed under acidic conditions . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of this compound .
Safety and Hazards
Future Directions
An efficient and sustainable method for N-Boc deprotection by means of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst, has been described . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(13(18)19)9-8-11-6-4-5-7-12(11)10-16/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDQZWPRZHNCIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369779 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
CAS RN |
98569-12-1 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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